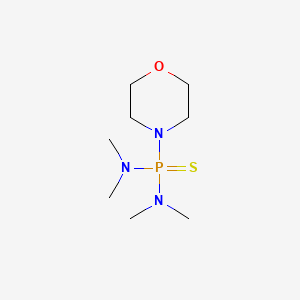
N,N,N',N'-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide typically involves the reaction of morpholine with tetramethylphosphonothioic diamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process is designed to maximize yield and minimize waste, making it economically viable for large-scale production.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonothioic acid derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism by which N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride: Known for its use as a redox mediator in microbiology.
Tetramethylazodicarboxamide: Used in biochemistry for oxidation of thiols in proteins to disulfides.
Uniqueness
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide is unique due to its specific structure, which imparts distinct reactivity and properties
特性
CAS番号 |
50822-48-5 |
|---|---|
分子式 |
C8H20N3OPS |
分子量 |
237.31 g/mol |
IUPAC名 |
N-[dimethylamino(morpholin-4-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H20N3OPS/c1-9(2)13(14,10(3)4)11-5-7-12-8-6-11/h5-8H2,1-4H3 |
InChIキー |
YNZQUAOYCOCVOP-UHFFFAOYSA-N |
正規SMILES |
CN(C)P(=S)(N1CCOCC1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


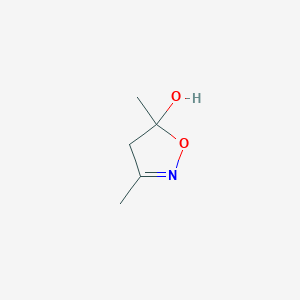
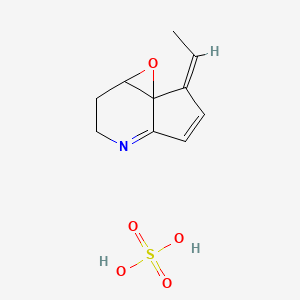
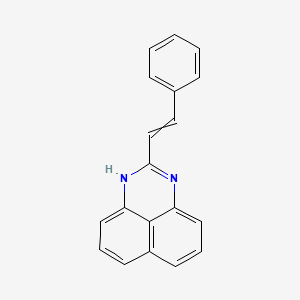

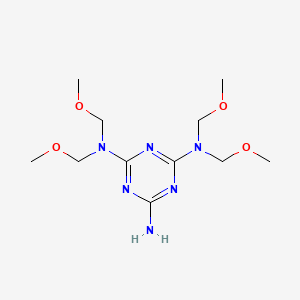
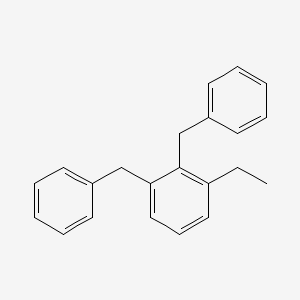
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)

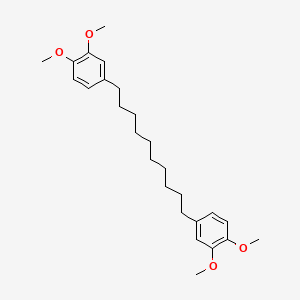
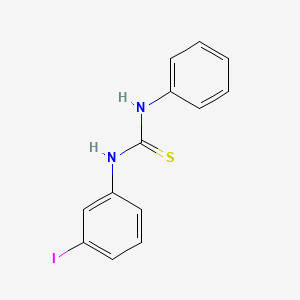
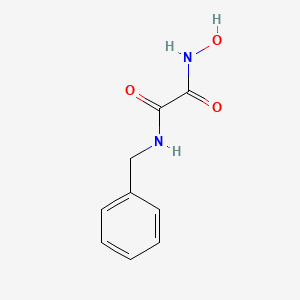

![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
